1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one, commonly referred to as 4-fluoropentedrone, is a synthetic cathinone that belongs to a class of substances known for their stimulant properties. This compound is structurally related to other synthetic cathinones and is often associated with recreational drug use. It has gained attention in recent years due to its psychoactive effects and the legal implications surrounding its classification as a controlled substance in various jurisdictions.
The compound is classified as a synthetic cathinone, which are derivatives of the natural stimulant khat. Synthetic cathinones are often referred to as "bath salts" in the recreational drug context. They are characterized by their stimulant effects, which can include increased energy, euphoria, and heightened alertness. The presence of a fluorine atom in its structure distinguishes 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one from other similar compounds, potentially affecting its potency and pharmacological profile .
The synthesis of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound .
The molecular formula of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one is , with a molar mass of approximately 209.26 g/mol. The structural representation can be described as follows:
InChI=1S/C12H16FNO/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3
CCCC(NC)C(C1=CC=C(F)C=C1)=O
1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one can participate in various chemical reactions typical for ketones and amines:
These reactions often require specific catalysts or reaction conditions (e.g., acidic or basic environments) to proceed efficiently. Understanding these reactions is crucial for developing methods for both synthesis and degradation of the compound in biological systems.
The mechanism of action of 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that synthetic cathinones can have varying affinities for different neurotransmitter transporters, which influences their psychoactive effects .
1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one exhibits typical physical properties for synthetic cathinones:
The compound is moderately soluble in organic solvents but has limited solubility in water. Its stability can be affected by exposure to light and moisture.
While primarily known for its recreational use, 1-(4-Fluorophenyl)-5-(methylamino)pentan-3-one has potential applications in scientific research:
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.:
CAS No.: 1276186-19-6